molecular formula C27H27N5O5S B2982087 ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477557-42-9

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B2982087
CAS No.: 477557-42-9
M. Wt: 533.6
InChI Key: QBPKRYLQFLJLSQ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The specific synthesis pathway can vary depending on the desired substitutions on the benzimidazole ring .


Molecular Structure Analysis

Benzimidazole is a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the creation of a wide range of derivatives . The specific reactions would depend on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives would depend on their particular structure .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has been explored in the synthesis of heterocyclic compounds. A study by Abignente et al. (1992) focused on the reaction of substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate to create a group of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, which were then evaluated for their anti-inflammatory activity in vivo (Abignente et al., 1992).

Anti-Helicobacter Pylori Agents

Carcanague et al. (2002) conducted research on compounds derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole for their effectiveness against Helicobacter pylori. Their study introduced a novel compound with potent and selective activities against this gastric pathogen, showcasing significant in vitro microbiological criteria for a novel anti-H. pylori agent (Carcanague et al., 2002).

Antiulcer Agents and H+/K+-ATPase Inhibition

Terashima et al. (1995) synthesized ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which demonstrated potent antiulcer properties. This compound was identified as an H+/K(+)-ATPase inhibitor, offering mucosal protection in animal models against gastric lesions induced by absolute ethanol (Terashima et al., 1995).

Antibacterial Applications

Azab et al. (2013) focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, including ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate. These compounds demonstrated high antibacterial activities, indicating their potential as effective antimicrobial agents (Azab et al., 2013).

Synthesis of Antitumor Agents

Wang et al. (1994) explored alternative syntheses for the antitumor drug temozolomide, using ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate. This study presented new routes for the synthesis of this important antitumor agent, avoiding the use of hazardous substances like methyl isocyanate (Wang et al., 1994).

Mechanism of Action

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. The specific safety and hazard information would depend on the particular structure of the derivative .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore new synthesis methods, novel derivatives, and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to bind to specific enzymes, potentially inhibiting their activity. For instance, the benzimidazole moiety can interact with enzymes involved in DNA synthesis and repair, such as topoisomerases . Additionally, the sulfonyl group may form hydrogen bonds with amino acid residues in enzyme active sites, further influencing enzyme activity. These interactions highlight the compound’s potential as an enzyme inhibitor, which could be leveraged in therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, such as kinases and phosphatases, it can alter gene expression patterns and cellular metabolism . For example, the benzimidazole core can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole ring can intercalate into DNA, disrupting the normal function of DNA polymerases and topoisomerases . This disruption can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability. Additionally, the sulfonyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is influenced by factors such as pH and temperature, with degradation products potentially forming under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering temporal dynamics when evaluating the compound’s biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, the compound may localize to the endoplasmic reticulum and mitochondria, influencing protein folding and cellular respiration. These localization patterns are determined by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Properties

IUPAC Name

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)20-13-11-19(12-14-20)26(33)30-22-8-4-3-7-21(22)25-28-23-9-5-6-10-24(23)29-25/h3-14H,2,15-18H2,1H3,(H,28,29)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKRYLQFLJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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